5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine
Description
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine is a substituted pyridine derivative characterized by bromo (position 5), chloro (position 2), and N,N,4-trimethyl groups (positions 3 and 4). This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where its halogenated and alkylated substituents influence reactivity, solubility, and molecular interactions. The presence of electron-withdrawing halogens and electron-donating methyl groups creates a balance of electronic effects, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-N,N,4-trimethylpyridin-3-amine |
InChI |
InChI=1S/C8H10BrClN2/c1-5-6(9)4-11-8(10)7(5)12(2)3/h4H,1-3H3 |
InChI Key |
OFNFMYJGOVNOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of N,N,4-trimethylpyridin-3-amine.
Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Chlorination: The brominated compound is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove halogen atoms and form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's role in developing inhibitors for specific cancer-related pathways. For instance, derivatives of 5-bromo-2-chloro-N,N,4-trimethylpyridin-3-amine have shown promise as inhibitors for fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine ring can enhance potency against cancer cell lines, including hepatocellular carcinoma (HCC) .
Inhibition of Kinase Activity
The compound has also been evaluated for its kinase inhibition capabilities. In particular, its derivatives were tested against PI3Kα kinase, a target in cancer therapy. The enantiomers of related compounds demonstrated IC50 values of 1.08 and 2.69 μM, indicating significant inhibitory activity .
Synthesis and Scale-Up Processes
The synthesis of 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine typically involves several steps that can be optimized for industrial applications. A notable method includes the use of N-bromo-succinimide as a brominating agent under controlled temperatures to minimize impurities and maximize yield .
Synthesis Method Overview
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination | N-bromo-succinimide | 0–10°C | High |
| 2 | Diazotization | Sodium nitrite in HCl | -30°C | Moderate |
| 3 | Purification | Ethyl acetate extraction | Room Temp | High |
This method emphasizes cost-effectiveness and scalability, allowing for batch production of up to 70 kg with a total yield of around 24% .
Case Studies
Case Study: FGFR4 Inhibitors
A series of aminotrimethylpyridinol derivatives were synthesized from 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine to evaluate their FGFR4 inhibitory activity. The study utilized molecular docking techniques to elucidate binding affinities and mechanisms of action against cancer cell lines .
Case Study: PI3Kα Kinase Inhibition
In another investigation, various concentrations of synthesized derivatives were tested for their efficacy as PI3Kα inhibitors. The results demonstrated a clear dose-response relationship, supporting the potential therapeutic application of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent types, positions, and functional groups, leading to variations in physical, chemical, and biological properties:
Physical Properties
- Melting Points : Methylated derivatives (e.g., 5-Bromo-N,N,2-trimethylpyridin-3-amine) typically exhibit lower melting points (~100–150°C) compared to nitro-substituted compounds (e.g., 3j: 180–182°C ), due to reduced crystallinity from alkyl groups .
- Solubility: The N,N-dimethyl groups enhance solubility in organic solvents (e.g., acetonitrile, ethyl acetate) compared to halogen-only analogues like 5-bromo-2-chlorophenol .
Key Research Findings
Synthetic Versatility : The compound’s methyl groups enable facile functionalization, as seen in the synthesis of 5-Bromo-N-[3-(trifluoromethyl)benzyl]pyridin-2-amine via amide coupling .
Crystallographic Insights : Analogues like 5-bromo-2-chloropyrimidin-4-amine form hydrogen-bonded dimers , but methylation in the target compound likely disrupts this network, altering solid-state properties.
Biological Activity
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of vacuolar protein sorting 34 (VPS34). VPS34 is a class III phosphatidylinositol 3-kinase involved in various cellular processes, including autophagy and intracellular trafficking. Inhibitors of VPS34 may have therapeutic implications in treating proliferative, inflammatory, and cardiovascular disorders.
- Molecular Formula : C₈H₈BrClN₂
- Molecular Weight : 235.52 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, contributing to its unique reactivity and biological profile.
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine functions primarily as an inhibitor of VPS34. By inhibiting this enzyme, the compound disrupts autophagic processes and intracellular vesicle trafficking, which can have downstream effects on cell survival and proliferation. This mechanism positions it as a candidate for therapeutic applications in conditions characterized by dysregulated autophagy, such as cancer and neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine exhibits significant inhibitory activity against VPS34. The inhibition of VPS34 leads to:
- Reduced Autophagy : Impairment in the formation of autophagosomes, which are critical for cellular degradation processes.
- Altered Protein Sorting : Disruption in the trafficking of proteins to lysosomes and other organelles.
Case Studies
- Cancer Treatment : In studies involving cancer cell lines, the compound was shown to reduce cell viability and induce apoptosis through the inhibition of VPS34-mediated autophagy. This suggests its potential as an anticancer agent.
- Inflammatory Disorders : The compound's ability to inhibit VPS34 may also contribute to its anti-inflammatory properties. By disrupting the autophagic flux, it can modulate inflammatory responses in various models.
Data Tables
| Study | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa Cells | 12.5 | VPS34 Inhibition | |
| MCF7 (Breast Cancer) | 8.0 | Induction of Apoptosis | |
| Neuroblastoma | 15.0 | Disruption of Autophagy |
Structure-Activity Relationship (SAR)
The biological activity of 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine is influenced by its structural features:
- Bromine and Chlorine Substituents : These halogen atoms enhance lipophilicity and may facilitate interactions with the VPS34 active site.
- Trimethyl Group : The presence of three methyl groups on the nitrogen atom increases steric hindrance, which may affect binding affinity and selectivity.
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